1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Description
Significance of Polyfunctionalized Aromatic Systems in Contemporary Chemical Research
Polyfunctionalized aromatic systems are molecules that possess multiple functional groups attached to an aromatic core, such as a benzene (B151609) ring. These compounds are of immense importance in contemporary chemical research for several reasons. They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.netmcgroup.co.uk The presence of multiple functional groups allows for selective chemical transformations at different positions on the ring, enabling the construction of intricate molecular architectures. researchgate.net
Furthermore, the interplay of different functional groups can lead to novel material properties. For instance, the electronic properties of an aromatic system can be finely tuned by the addition of electron-donating and electron-withdrawing substituents, which is crucial for the development of organic semiconductors, dyes, and other functional materials. rsc.orgnih.govfau.eu The study of polyfunctionalized aromatic compounds also provides fundamental insights into chemical reactivity and reaction mechanisms. researchgate.net
Overview of Halogenated, Methoxy (B1213986), and Nitro-Substituted Benzene Derivatives
Halogens (Bromo- and Fluoro- groups): Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic aromatic substitution. msu.edulibretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. docbrown.info In the case of multiple halogen substitutions, these effects can be complex and additive.
Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom. msu.edulibretexts.org This effect outweighs its electron-withdrawing inductive effect (-I effect), making the benzene ring more electron-rich and thus highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the ortho and para positions. msu.edulibretexts.org
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, both through induction (-I effect) and resonance (-R effect). msu.edulibretexts.org This strong deactivating effect makes the benzene ring significantly less reactive towards electrophiles. The nitro group is a meta-director for electrophilic aromatic substitution. msu.edulibretexts.org
The combination of these diverse functional groups on a single benzene ring, as seen in 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, results in a complex electronic environment where the activating and deactivating effects, as well as the directing influences of each substituent, are in competition.
Research Rationale for Investigating this compound as a Model Compound
While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be established based on the principles of physical organic chemistry and synthetic utility.
This compound serves as an excellent model for studying the interplay of competing electronic and steric effects in a highly substituted aromatic system. The presence of two ortho/para-directing halogens and a strong ortho/para-directing methoxy group, all on a ring heavily deactivated by a nitro group, presents a fascinating case for examining regioselectivity in further chemical transformations.
Furthermore, polysubstituted nitroaromatics are valuable intermediates in organic synthesis. researchgate.net The nitro group can be readily reduced to an amino group, which can then be subjected to a wide range of reactions, such as diazotization, to introduce other functionalities. nih.govmdpi.com The bromine atoms can participate in cross-coupling reactions, and the fluorine atom can influence the molecule's metabolic stability and binding affinities in a biological context. Therefore, this compound could be a key precursor for the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science.
Detailed Research Findings
As of the latest available data, specific experimental findings for this compound are not widely reported. However, based on the known properties of similarly substituted benzene derivatives, we can predict some of its key characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₄Br₂FNO₃ |
| Molecular Weight | 332.92 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Boiling Point | Expected to be > 300 °C (with decomposition) |
| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | A single aromatic proton signal is expected, likely a singlet or a very finely split multiplet, in the downfield region (δ 7.5-8.5 ppm). A singlet for the methoxy protons would appear around δ 3.9-4.2 ppm. |
| ¹³C NMR | Seven distinct carbon signals are expected. The carbon bearing the nitro group would be significantly deshielded. |
| IR (cm⁻¹) | Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-Br bonds, C-F bond, and C-O-C ether linkage would be present. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks). |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHCXPYROOINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dibromo 5 Fluoro 2 Methoxy 4 Nitrobenzene and Analogous Highly Substituted Arenes
Strategic Considerations in Designing Synthesis Pathways for Polyfunctionalized Nitrobenzenes
The synthesis of a polysubstituted aromatic compound like 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a significant challenge that hinges on the careful orchestration of multiple reactions. The core of this challenge lies in controlling the precise placement of each substituent on the aromatic ring.
Regioselectivity Control in Aromatic Functionalization
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of subsequent functionalization. researchgate.netrsc.org These groups can be broadly categorized as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orglibretexts.org
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. The methoxy (B1213986) (-OCH₃) group is a strong activating, ortho-, para-director due to its ability to donate a lone pair of electrons via resonance. vedantu.com
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. libretexts.org
Meta-Directors: Most deactivating groups, such as the nitro (-NO₂) group, direct incoming electrophiles to the meta position. The nitro group is strongly deactivating due to both inductive and resonance effects, which pull electron density from the ring, particularly from the ortho and para positions. quora.comlibretexts.org
Ortho-, Para-Directors: Halogens (e.g., -F, -Br) are an exception. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.org The deactivating effect of halogens follows the order of electronegativity, with fluorine being the least deactivating and iodine being the most. quora.com
Understanding these directing effects is paramount for devising a successful synthetic route. The interplay between multiple substituents on the ring determines the ultimate position of a new functional group.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Classification | Directing Effect |
|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
Sequential Introduction of Halogen, Methoxy, and Nitro Moieties
The order in which functional groups are introduced is as critical as the choice of reaction. masterorganicchemistry.com This "order of operations" is dictated by the directing effects of the groups being added and the limitations of certain reactions. libretexts.orgyoutube.com
For a molecule like this compound, a retrosynthetic analysis must consider the following:
The Nitro Group: As a strong meta-director and deactivator, the nitro group is often introduced late in a synthesis. masterorganicchemistry.com Performing reactions like Friedel-Crafts on a nitro-substituted benzene is generally not feasible due to the ring's low reactivity. masterorganicchemistry.com Its placement at C4 is meta to the fluorine at C5 and the bromine at C3, suggesting it could be introduced when these halogens are present.
The Halogens: The two bromine atoms are meta to each other, which is not a typical outcome of direct dibromination of a simple benzene derivative. Their positions at C1 and C3 are likely directed by the powerful ortho-, para-directing methoxy group at C2.
The Methoxy Group: This strong activating group would be a key director for other substituents. A plausible strategy might involve introducing the methoxy group early to direct the placement of other groups.
A hypothetical synthetic sequence must logically build the substitution pattern. For instance, one might start with a precursor like 2,4-dibromo-6-fluoroanisole. The strong ortho-, para-directing methoxy group would activate the ring, but the positions ortho and para to it are already occupied by halogens. The remaining open position is ortho to two bromine atoms and meta to the fluorine and methoxy groups. Nitration of such a precursor would then be expected to place the nitro group at the desired C4 position, guided by the cumulative directing effects of the four existing substituents.
Direct Halogenation Approaches to the Aromatic Core
Halogenation is a fundamental electrophilic aromatic substitution reaction used to install bromine and fluorine atoms onto an aromatic ring.
Electrophilic Bromination Strategies
Aromatic bromination is typically achieved by treating the arene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comuomustansiriyah.edu.iq The catalyst functions by polarizing the Br-Br bond, creating a more potent electrophilic bromine species (Br⁺) that can be attacked by the nucleophilic benzene ring. openstax.org
The mechanism involves two primary steps:
Attack of the aromatic π-system on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is the rate-determining step. msu.edu
A base (like FeBr₄⁻) removes a proton from the carbon bearing the bromine atom, restoring the ring's aromaticity and yielding the brominated product. openstax.orglibretexts.org
The choice of reagents and conditions can be tailored to the reactivity of the aromatic substrate. More reactive (activated) rings may not require a catalyst, while deactivated rings demand harsher conditions.
Table 2: Common Reagents for Electrophilic Bromination
| Reagent System | Typical Substrates | Notes |
|---|---|---|
| Br₂ / FeBr₃ | Benzene and moderately activated or deactivated arenes | The standard and most common method for aromatic bromination. openstax.org |
| Br₂ / AlCl₃ | Less reactive arenes | A stronger Lewis acid catalyst for deactivated substrates. |
| N-Bromosuccinimide (NBS) | Activated arenes (e.g., phenols, anilines) | A milder source of electrophilic bromine, often used with a proton source. |
| Br₂ (neat or in CH₃COOH) | Highly activated arenes | The high reactivity of the substrate may preclude the need for a Lewis acid. |
Fluorination Methodologies in Substituted Arenes
Direct fluorination of arenes using elemental fluorine (F₂) is generally too exothermic and difficult to control for practical laboratory synthesis. Consequently, a variety of alternative methods have been developed. researchgate.net
Historically, the Balz-Schiemann reaction was a primary method, involving the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from an aniline (B41778) precursor. organic-chemistry.org
More contemporary methods offer broader applicability and functional group tolerance:
Electrophilic Fluorinating Reagents: Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) provide a source of "F⁺" and are widely used for the fluorination of electron-rich arenes and other nucleophiles. nih.gov
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion source (e.g., KF, CsF, TBAF). This is often challenging on unactivated aromatic rings. However, advancements include:
Diaryliodonium Salts: These compounds react with nucleophilic fluoride sources, where one of the aryl groups is displaced to form the fluoroarene. nih.govrsc.org
Transition-Metal-Catalyzed Reactions: Palladium and copper catalysts are used to facilitate the nucleophilic fluorination of aryl halides, triflates, or boronic acids. organic-chemistry.org
Table 3: Selected Methodologies for Aromatic Fluorination
| Method | Reagents | Description |
|---|---|---|
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ (from Ar-NH₂) 2. Heat (Δ) | Classic method involving the decomposition of an aryl diazonium salt. organic-chemistry.org |
| Electrophilic Fluorination | Selectfluor or NFSI | Uses an electrophilic fluorine source to fluorinate electron-rich arenes. nih.gov |
| Nucleophilic Substitution on Diaryliodonium Salts | [Ar₂I]⁺X⁻, Fluoride Source (e.g., KF, CsF) | Fluoride displaces an aryl group from a hypervalent iodine compound. nih.govrsc.org |
| Palladium-Catalyzed Fluorination | Aryl halide/triflate, Pd catalyst, Fluoride Source | A modern cross-coupling method with broad substrate scope. organic-chemistry.org |
Nitration Procedures for Precursor Molecules
Nitration is the quintessential electrophilic aromatic substitution reaction for introducing a nitro (-NO₂) group onto an aromatic ring. nih.gov The most common procedure involves a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org
The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the aromatic ring in the typical two-step EAS mechanism. youtube.comyoutube.com The reaction conditions, particularly temperature, must be carefully controlled. The reactivity of the substrate is a key consideration:
Activated Rings: Substrates with activating groups, such as anisole (B1667542) (methoxybenzene) or toluene, react much faster than benzene and require milder conditions (e.g., lower temperatures) to prevent polysubstitution and side reactions. vedantu.comlibretexts.org
Deactivated Rings: Substrates with deactivating groups (including nitrobenzene (B124822) itself) are much less reactive and require more forcing conditions, such as higher temperatures, to achieve nitration. libretexts.orgmsu.edu
For the synthesis of a complex molecule like this compound, the precursor would already be heavily substituted and likely deactivated by the presence of halogens. Therefore, nitration would probably require relatively strong conditions. For example, the nitration of 1,4-dibromo-2-fluorobenzene (B72686) has been accomplished using ammonium (B1175870) nitrate (B79036) in a mixture of dichloromethane, trifluoroacetic acid, and trifluoroacetic anhydride. guidechem.com
Table 4: Common Nitrating Agents and Conditions
| Reagent System | Active Electrophile | Typical Conditions |
|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 0-50 °C for activated/unactivated rings; higher temperatures for deactivated rings. libretexts.org |
| Fuming HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Harsher conditions for producing di- or trinitro compounds. mdpi.com |
| HNO₃ / Acetic Anhydride | CH₃COONO₂ (Acetyl nitrate) | Milder conditions, useful for sensitive substrates. |
| Ammonium Nitrate / Trifluoroacetic Anhydride | NO₂⁺ (Nitronium ion) | An alternative method for nitration under specific conditions. guidechem.com |
Selective Nitration of Substituted Benzene Derivatives
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (NO₂) group onto an aromatic ring. The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). While the nitration of benzene itself is straightforward, the nitration of substituted benzenes requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity.
For instance, the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) is achieved by the bromination of 4-fluoronitrobenzene. researchgate.net In another example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in a 90% yield through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid. mdpi.com These examples highlight that the choice of starting material and the nature of the substituents already present on the ring are crucial for controlling the position of the incoming nitro group.
Influence of Existing Substituents on Nitration Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is governed by the electronic properties of the substituents already present on the benzene ring. These substituents can be broadly classified as activating or deactivating groups, which in turn direct the incoming electrophile to specific positions (ortho, meta, or para).
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. These groups generally direct incoming electrophiles to the meta position. Common deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.
Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.
In the context of synthesizing this compound, the directing effects of the bromo, fluoro, and methoxy substituents would need to be carefully considered if the nitro group were to be introduced onto a pre-existing 1,3-dibromo-5-fluoro-2-methoxybenzene (B1304669) ring. The methoxy group is a strong activating, ortho, para-director, while the halogens are deactivating ortho, para-directors. The interplay of these directing effects would determine the final position of the nitro group.
Methoxy Group Introduction Strategies
The introduction of a methoxy group onto an aromatic ring is a key step in the synthesis of the title compound. There are several methods to achieve this transformation, broadly categorized into etherification reactions and transformations involving other oxygen functionalities.
Etherification Reactions for Aromatic Methoxy Formation
A common method for forming aryl methoxy ethers is through the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. In the context of highly substituted arenes, a more relevant approach is nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halide. libretexts.org
For example, the synthesis of 4-Bromo-2-methoxy-1-nitrobenzene has been demonstrated by reacting 4-Bromo-2-fluoro-1-nitrobenzene with sodium methoxide (B1231860) in methanol. nih.gov In this case, the fluorine atom, activated by the ortho-nitro group, is displaced by the methoxide nucleophile. This strategy could be envisioned for the synthesis of this compound, where a precursor with a suitable leaving group at the 2-position could be treated with a methoxide source.
The following table provides examples of etherification reactions for aromatic methoxy formation:
| Starting Material | Reagents | Product | Yield |
| 4-Bromo-2-fluoro-1-nitrobenzene | Sodium methoxide, methanol | 4-Bromo-2-methoxy-1-nitrobenzene | 73% nih.gov |
| 2,4-dimethoxy-1-nitrobenzene | Sodium ethoxide, toluene | 2-Ethoxy-4-methoxy-1-nitrobenzene | 99% nih.gov |
| 2,4-difluoro-1-nitrobenzene | Potassium tert-butoxide, methanol, toluene | 4-fluoro-2-methoxy-1-nitrobenzene | 87.38% google.com |
Transformations Involving Oxygen Functionalities
Another strategy for introducing a methoxy group involves the methylation of a pre-existing hydroxyl group on the aromatic ring. This is a standard etherification reaction where a phenol (B47542) is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This approach would be viable if a suitably substituted nitrophenol could be synthesized as an intermediate. For instance, the synthesis of substituted nitrophenols can be achieved through the nitration of the corresponding phenol esters, followed by saponification. google.com
Multi-Step Synthesis Pathways for the Title Compound and Analogues
Convergent and Linear Synthesis Approaches
A plausible linear synthetic approach to this compound could start with a commercially available substituted benzene, such as 1,3-dibromo-5-fluorobenzene. This starting material could then undergo a sequence of reactions, such as methoxylation and nitration, to arrive at the final product. The order of these steps would be critical to ensure the correct regiochemistry.
A convergent approach might involve the synthesis of two or more substituted benzene fragments that are then coupled together. While perhaps more complex to design for a single benzene ring, this strategy is highly effective for larger molecules where different substituted aromatic units are linked.
The following table outlines a hypothetical linear synthesis for the title compound, highlighting the key transformations:
| Step | Starting Material | Transformation | Reagents | Intermediate/Product |
| 1 | o-Fluoronitrobenzene | Bromination | N-bromosuccinimide, Acetic acid | 1-Fluoro-2,4-dibromo-5-nitrobenzene |
| 2 | 1-Fluoro-2,4-dibromo-5-nitrobenzene | Reduction | Fe, HCl | 3,5-Dibromo-4-fluoroaniline |
| 3 | 3,5-Dibromo-4-fluoroaniline | Diazotization-Sandmeyer | NaNO₂, HBr; CuBr | 1,3,4-Tribromo-5-fluorobenzene |
| 4 | 1,3,4-Tribromo-5-fluorobenzene | Methoxylation (SNAr) | Sodium methoxide | 1,3-Dibromo-5-fluoro-4-methoxybenzene |
| 5 | 1,3-Dibromo-5-fluoro-4-methoxybenzene | Nitration | HNO₃, H₂SO₄ | This compound |
This table represents a conceptual pathway; specific reaction conditions and yields would require experimental determination.
Role of Protective Group Chemistry in Complex Synthetic Sequences
In the synthesis of complex molecules with multiple functional groups, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are performed elsewhere on the molecule. neliti.com This strategy is crucial for synthesizing highly substituted arenes where the directing effects of various substituents can interfere with the desired reaction sequence. bham.ac.uk
The primary requirements for an effective protecting group are that it must be easy to introduce and remove in high yield, and it must be stable under the reaction conditions for which protection is needed. wiley.com In the context of synthesizing a molecule like this compound, functional groups such as hydroxyls or amines on a precursor molecule would likely require protection during harsh nitration or bromination steps.
A key concept in advanced synthesis is orthogonal protection , which employs multiple protecting groups that can be removed under distinct conditions without affecting the others. wikipedia.orgfiveable.me This allows for the sequential manipulation of different functional groups within the same molecule. fiveable.me For instance, an amino group might be protected as a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while a hydroxyl group is protected as an acid-labile tert-butyldimethylsilyl (TBDMS) ether. neliti.comorganic-chemistry.org This strategy provides precise control over the synthetic route, which is essential for constructing complex substitution patterns. fiveable.me
Table 1: Common Protecting Groups in Aromatic Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|---|
| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, imidazole, DMF | F- (e.g., TBAF), mild acid (e.g., AcOH) | Stable to base, mild acid, oxidation, reduction |
| Alcohol (-OH) | Benzyl ether | Bn | BnBr, NaH, THF | H2, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |
| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., NEt3) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Amine (-NH2) | Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | Stable to acid, hydrogenolysis |
| Carbonyl (C=O) | Acetal/Ketal (e.g., with ethylene (B1197577) glycol) | - | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid | Stable to base, nucleophiles, hydrides |
Catalytic Approaches in Substituted Arene Synthesis
Catalytic methods have revolutionized the synthesis of substituted arenes, offering efficient, selective, and environmentally benign alternatives to classical stoichiometric reactions. ineosopen.org These approaches, broadly categorized into transition metal-catalysis and organocatalysis, enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, which is critical for the late-stage functionalization of complex aromatic molecules. ineosopen.orgnih.gov
Transition Metal-Catalyzed Carbon-Heteroatom and Carbon-Carbon Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-X (where X is a heteroatom like N, O, S) bonds. ineosopen.orgglobethesis.com Palladium-catalyzed reactions, in particular, are widely used due to their broad functional group tolerance and high efficiency. ineosopen.orgorganic-chemistry.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Key reactions applicable to the synthesis of highly substituted arenes include:
Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide, excellent for forming C(sp²)–C(sp²) bonds. ineosopen.org
Heck Reaction: Couples an organohalide with an alkene.
Sonogashira Coupling: Couples an organohalide with a terminal alkyne to form C(sp²)–C(sp) bonds.
Buchwald-Hartwig Amination: A versatile method for forming C–N bonds by coupling an organohalide with an amine. This would be a crucial step for introducing amino functionalities, which could then be modified or used as directing groups. rsc.org
Chan-Evans-Lam Coupling: Forms C–O or C–N bonds using organoboron compounds, often with copper catalysts. rsc.org
These methods allow for the modular assembly of complex aromatic structures by sequentially introducing different substituents onto a pre-functionalized aromatic core. nih.govscilit.com For instance, a di-halogenated arene could be selectively functionalized at one position using a Suzuki coupling, followed by a Buchwald-Hartwig amination at the other position.
Table 2: Key Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complexes | Organohalide (Ar-X) + Boronic Acid/Ester (Ar'-B(OR)2) | C-C (Ar-Ar') | Mild conditions, high functional group tolerance, commercially available reagents. ineosopen.org |
| Heck | Pd(0) complexes | Organohalide (Ar-X) + Alkene | C-C (Ar-C=C) | Forms substituted alkenes, atom-economical. |
| Sonogashira | Pd(0) and Cu(I) | Organohalide (Ar-X) + Terminal Alkyne | C-C (Ar-C≡C) | Reliable synthesis of aryl alkynes. |
| Buchwald-Hartwig | Pd(0) complexes | Organohalide (Ar-X) + Amine (R2NH) | C-N (Ar-NR2) | Primary method for aryl amine synthesis. rsc.org |
| Chan-Evans-Lam | Cu(II) complexes | Boronic Acid (Ar-B(OH)2) + Amine/Alcohol | C-N / C-O | Often proceeds at room temperature, complementary to Pd-catalyzed methods. rsc.org |
Organocatalysis in Aryl Functionalization
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, emerging as a powerful and "green" alternative to metal-based catalysis. sciengine.com This field has provided novel strategies for aryl functionalization, often affording high levels of stereoselectivity. rsc.org
Key organocatalytic approaches for modifying aromatic systems include:
Brønsted Acid Catalysis: Strong Brønsted acids can activate substrates for various transformations, including Friedel-Crafts-type reactions and cycloadditions for the synthesis of complex cyclic systems. researchgate.netacs.org They offer a metal-free pathway for C-H functionalization under mild conditions. researchgate.netresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts that can mediate a wide range of reactions. thieme-connect.comntu.edu.sg They can generate acyl anions, homoenolates, and azolium enolates as reactive intermediates, enabling the construction of benzene rings through formal cycloaddition reactions and other functionalizations. sciengine.comthieme-connect.comresearchgate.net NHC catalysis avoids the use of toxic reagents and often proceeds under mild conditions. sciengine.com
Amine Catalysis: Chiral amines can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. While more commonly applied in aliphatic chemistry, these principles have been extended to cascade reactions that result in the formation of functionalized aromatic rings.
Organocatalytic methods are particularly valuable for constructing molecules with complex stereochemistry and for reactions where metal contamination must be avoided. rsc.org The development of asymmetric dearomatization reactions, for instance, allows for the conversion of flat, achiral arenes into complex, three-dimensional chiral molecules in a single step. rsc.org
Table 3: Selected Organocatalytic Methods for Aryl Functionalization
| Catalysis Type | Catalyst Example | Reaction Type | Transformation |
|---|---|---|---|
| Brønsted Acid | Phosphoric Acids, Triflic Acid | Friedel-Crafts Alkylation/Acylation | Forms C-C bonds by adding alkyl or acyl groups to the arene. researchgate.net |
| Brønsted Acid | Chiral Phosphoric Acids | Asymmetric Dearomatization | Converts flat arenes into chiral 3D structures. rsc.org |
| N-Heterocyclic Carbene (NHC) | Triazolium salts | Benzannulation | Constructs a benzene ring from acyclic precursors. sciengine.comthieme-connect.com |
| N-Heterocyclic Carbene (NHC) | Imidazolium salts | C-H Functionalization | Direct functionalization of C-H bonds on heteroaryl aldehydes. researchgate.net |
| Amine Catalysis | Proline, Chiral Secondary Amines | Domino/Cascade Reactions | Multi-step sequences forming functionalized rings. |
Reaction Pathways and Mechanistic Investigations of 1,3 Dibromo 5 Fluoro 2 Methoxy 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aromatic Core
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. Unlike nucleophilic substitution reactions with alkyl halides (SN1 and SN2), SNAr reactions on aromatic rings proceed through a distinct addition-elimination mechanism. chemistrysteps.com The presence of strong electron-withdrawing substituents is essential to activate the aromatic ring towards nucleophilic attack, making it electron-deficient. chemistrysteps.comlibretexts.org
Polyhalogenated nitrobenzenes are prime substrates for SNAr reactions. The aromatic ring, which is typically nucleophilic, becomes electrophilic due to the presence of electron-withdrawing substituents. wikipedia.org The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This initial step is typically the rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the subsequent, faster step, a leaving group is eliminated from the complex, which restores the aromaticity of the ring. chemistrysteps.com
The rate of SNAr reactions is significantly influenced by the nature of the electron-withdrawing groups. The nitro group is one of the most powerful activating groups for nucleophilic aromatic substitution. wikipedia.org Other groups such as cyano and acyl groups also activate the ring towards nucleophilic attack. wikipedia.org The position of the electron-withdrawing group relative to the leaving group is also crucial. For effective activation, the electron-withdrawing group must be located at the ortho or para position to the leaving group. libretexts.orgmasterorganicchemistry.com This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance. libretexts.org A meta-directing substituent does not provide this resonance stabilization. libretexts.org
In polyhalogenated nitrobenzenes, the identity of the halogen atoms influences the regioselectivity of nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. csbsju.edu
The regioselectivity of halogen displacement is determined by a combination of factors, including the activating effect of the nitro group and the inherent reactivity of the different halogens. In a molecule like 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, the fluorine atom, being the most electronegative, would be the most likely leaving group in an SNAr reaction. The positions ortho and para to the strongly activating nitro group are the most susceptible to nucleophilic attack.
The nitro group plays a pivotal role in activating the aromatic ring for nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. youtube.com During the formation of the Meisenheimer complex, the nitro group effectively stabilizes the negative charge through resonance, lowering the activation energy of the reaction. wikipedia.org
The nature of the leaving group also affects the reaction rate. In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring, not the departure of the leaving group. wikipedia.org Therefore, the bond strength between the carbon and the leaving group is less critical than in SN2 reactions. Instead, the electronegativity of the leaving group is the dominant factor. More electronegative halogens, like fluorine, create a more electrophilic carbon center, which accelerates the rate of nucleophilic attack. csbsju.edu
The Meisenheimer complex is a key intermediate in SNAr reactions. wikipedia.orgyoutube.com It is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.orgscribd.com These complexes can be transient intermediates or, in some cases, stable and isolable salts. wikipedia.org The formation of a Meisenheimer complex involves the temporary loss of aromaticity as the nucleophile adds to the ring, forming a σ-complex. libretexts.org The negative charge of this complex is delocalized over the ring and is particularly stabilized by electron-withdrawing groups, such as the nitro group. wikipedia.org
The structure of Meisenheimer complexes has been confirmed by techniques like NMR spectroscopy. scribd.com The stability of these complexes is influenced by the number and strength of the electron-withdrawing groups on the aromatic ring. With three electron-withdrawing groups, the negative charge is primarily located on one of the nitro groups. wikipedia.org The formation of these complexes is a critical step that reflects the activity of certain nitroaromatic compounds. nih.gov
Interactive Data Table: Factors Influencing SNAr Reactions
| Factor | Influence on SNAr Reaction Rate | Rationale |
| Electron-Withdrawing Group (e.g., -NO₂) Strength | Stronger EWG increases the rate | Stabilizes the negative charge in the Meisenheimer complex through resonance and induction. wikipedia.orgyoutube.com |
| Position of EWG | ortho or para to leaving group increases rate | Allows for direct resonance delocalization of the negative charge onto the EWG. libretexts.orgmasterorganicchemistry.com |
| Leaving Group Electronegativity | Higher electronegativity increases the rate (F > Cl > Br > I) | Creates a more electrophilic carbon center, facilitating nucleophilic attack. wikipedia.orgcsbsju.edu |
| Nucleophile Strength | Stronger nucleophile generally increases the rate | The nucleophilic attack is the rate-determining step. nih.gov |
Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring
While the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack, electrophilic aromatic substitution (EAS) is generally disfavored. EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring. msu.edumsu.edu The presence of multiple electron-withdrawing groups deactivates the ring towards electrophilic attack.
The directing effects of the substituents on the benzene ring determine the position of any potential electrophilic attack. These effects are a combination of resonance and inductive effects.
Bromo and Fluoro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. pressbooks.pub However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during EAS. pressbooks.publibretexts.org
Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. libretexts.org It donates electron density to the ring through resonance, which stabilizes the arenium ion.
Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. youtube.compressbooks.pubsavemyexams.com Its powerful electron-withdrawing nature destabilizes the arenium ion, particularly when the positive charge is on the carbon bearing the nitro group (which occurs in ortho and para attack). youtube.com
In the case of this compound, the combined deactivating effects of the three halogens and the nitro group would make the ring extremely unreactive towards electrophilic aromatic substitution. The activating effect of the methoxy group would be largely overcome by the deactivating effects of the other substituents. If an EAS reaction were to occur under forcing conditions, the position of substitution would be directed by the interplay of these groups, with the methoxy group favoring the ortho and para positions relative to it, while the nitro group would direct to its meta positions.
Interactive Data Table: Directing Effects of Substituents in EAS
| Substituent | Activating/Deactivating | Directing Effect | Primary Reason |
| -Br | Deactivating | ortho, para | Inductive withdrawal, resonance donation. pressbooks.publibretexts.org |
| -F | Deactivating | ortho, para | Inductive withdrawal, resonance donation. pressbooks.publibretexts.org |
| -OCH₃ | Activating | ortho, para | Strong resonance donation. libretexts.org |
| -NO₂ | Deactivating | meta | Strong inductive and resonance withdrawal. youtube.compressbooks.pubsavemyexams.com |
Relative Reactivity Studies Compared to Reference Aromatic Systems
The reactivity of an aromatic ring toward electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of its substituents. Substituents that donate electron density to the ring increase its nucleophilicity and are termed "activating," while those that withdraw electron density are "deactivating." libretexts.orgyoutube.com In this compound, the benzene nucleus is decorated with a complex array of functional groups, each exerting a distinct electronic effect.
The methoxy (-OCH₃) group is a strong activating group due to its ability to donate a lone pair of electrons via resonance. libretexts.org Conversely, the nitro (-NO₂) group is one of the most powerful deactivating groups, withdrawing electron density through both resonance and inductive effects, which can decrease the ring's reactivity by a factor of a million compared to benzene. libretexts.orgmsu.edu The halogen substituents (bromo and fluoro) exhibit a dual nature; they are deactivating via the inductive effect but can donate electron density through resonance. For bromine, the inductive effect dominates, making it a deactivating group. Fluorine's effect is more nuanced, but it also generally deactivates the ring, albeit less so than other halogens. msu.edu
Table 1: Influence of Substituents on EAS Reactivity
| Substituent | Effect on Ring | Reactivity Influence |
|---|---|---|
| -OCH₃ | Strong Electron Donation (Resonance) | Activating |
| -NO₂ | Strong Electron Withdrawal (Resonance & Induction) | Deactivating |
| -Br | Electron Withdrawal (Induction) > Donation (Resonance) | Deactivating |
| -F | Electron Withdrawal (Induction) > Donation (Resonance) | Deactivating |
Theoretical Considerations of EAS Regioselectivity
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the directing effects of the substituents already present. In the case of this compound, all positions on the ring are substituted except for the carbon at position 6. Therefore, any EAS reaction would theoretically occur at this single available site.
To predict the feasibility of such a reaction, one must consider the directing influence of the adjacent and remote groups:
Nitro group (-NO₂) at C4: This is a strong meta-director. It deactivates the ring and directs incoming electrophiles to the positions meta to itself (C2 and C6). Thus, the nitro group directs towards the only available C6 position.
Bromo groups (-Br) at C1 and C3: Halogens are ortho, para-directors. The bromine at C1 directs to C2 (blocked), C6 (vacant), and C4 (blocked). The bromine at C3 directs to C2 (blocked), C4 (blocked), and C6 (vacant). Both bromine atoms, therefore, direct an incoming electrophile to the C6 position.
Fluoro group (-F) at C5: As a halogen, fluorine is also an ortho, para-director. It directs to C4 (blocked) and C6 (vacant).
All substituents on the ring, either by direct orientation or by a process of elimination, point an incoming electrophile toward the single unoccupied C6 position. However, as discussed in the previous section, the ring is heavily deactivated. This means that while the regioselectivity is theoretically clear, the activation energy required for the substitution to occur would be extremely high. Consequently, forcing conditions would be necessary, which may lead to decomposition rather than the desired substitution.
Transformations of the Nitro Group
Reduction of the Nitro Group to Amine and Other Nitrogen-Containing Functionalities
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is particularly valuable as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com For this compound, this reaction would yield 2,6-Dibromo-4-fluoro-3-methoxyaniline.
A variety of reagents are effective for this transformation, and their selection often depends on the presence of other functional groups. wikipedia.org
Metals in Acidic Media: A classic and reliable method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These conditions are robust and generally tolerate halogen substituents well.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst. While palladium on carbon (Pd/C) is common, it can sometimes lead to dehalogenation, particularly of bromo-substituents. commonorganicchemistry.com For polyhalogenated compounds, catalysts like Raney nickel or platinum(IV) oxide may offer better selectivity and avoid undesired side reactions. commonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, especially where acidic or hydrogenation conditions are incompatible with the substrate. commonorganicchemistry.com
Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities. Under controlled conditions, it is possible to obtain intermediate products such as nitroso compounds or hydroxylamines. mdpi.com For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can often yield the corresponding arylhydroxylamine. wikipedia.org
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Conditions | Selectivity Notes |
|---|---|---|
| Fe, Sn, or Zn / HCl | Acidic, often heated | Generally robust and high-yielding. |
| H₂ / Pd/C | Neutral, pressure | Highly efficient but may cause dehalogenation. |
| H₂ / Raney Ni | Neutral, pressure | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral | Mild conditions, good for sensitive substrates. |
| Na₂S / NH₄OH | Basic | Useful when acidic conditions must be avoided. |
Mechanistic Aspects of Nitro Group Reductions
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The precise mechanism can vary depending on whether the reaction is a dissolution metal reduction or a catalytic hydrogenation, but the general pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) species. nih.gov
Two-Electron Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Further Two-Electron Reduction: The nitroso intermediate is rapidly reduced to a hydroxylamine (-NHOH). The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, meaning it is rarely isolated. nih.gov
Final Two-Electron Reduction: The hydroxylamine is then reduced to the final amine (-NH₂).
In metal-acid reductions, the process is thought to involve a series of single-electron transfers from the metal surface to the nitro group, with protons being supplied by the acidic medium. researchgate.net In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst, where hydrogen is adsorbed and transferred to the nitro compound in a stepwise manner. The electron-withdrawing nature of the substituents on the aromatic ring can influence the rate of reduction; electron-withdrawing groups, such as the halogens present in the title compound, can increase the rate of hydrogenation on certain catalysts. orientjchem.org
Reactions Involving the Methoxy Group
Demethylation Reactions
The cleavage of aryl methyl ethers to produce the corresponding phenols is a common deprotection strategy. wikipedia.org For this compound, demethylation would yield 2,4-dibromo-6-fluoro-3-nitrophenol. Due to the electron-deficient nature of the aromatic ring, the C-O bond of the methoxy group is strong, and harsh conditions are typically required for its cleavage.
Several reagents are known to effect the demethylation of aryl methyl ethers:
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl ethers. nih.gov It is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type reaction. The reaction is typically performed at low temperatures in an inert solvent. nih.gov
Strong Protic Acids: Heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classical but harsh method for ether cleavage. wikipedia.orgreddit.com These conditions may not be suitable for substrates with other sensitive functional groups.
Thiolates: Nucleophilic demethylation can be achieved using strong nucleophiles like thiolates (RS⁻) in polar aprotic solvents. This method involves an Sₙ2 displacement on the methyl group. nih.govresearchgate.net
Lewis Acids: Other Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), often in combination with a nucleophile like sodium iodide or a thiol, can also be used. reddit.com
The choice of reagent for demethylating this compound would require careful consideration of the stability of the nitro and halo-substituents under the reaction conditions. Boron tribromide is often the reagent of choice due to its high efficacy under relatively mild temperatures. nih.gov
Oxidative Transformations of the Ether Linkage
The methoxy group in this compound represents a potential site for oxidative transformation. The cleavage of aryl ethers, particularly demethylation, is a significant reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com Given the electron-deficient nature of the aromatic ring due to the presence of two bromine atoms and a nitro group, the ether linkage is subject to oxidative cleavage under specific conditions.
Oxidative demethylation of aromatic methyl ethers can be achieved using various reagents. organic-chemistry.org For instance, ceric ammonium nitrate (B79036) (CAN) and other strong oxidizing agents are known to effect the cleavage of p-methoxybenzyl (PMB) ethers. While the subject molecule does not possess a PMB group, the principles of oxidative ether cleavage are applicable. The reaction likely proceeds through a single-electron transfer mechanism, initiated by the oxidant, to form a radical cation intermediate. This intermediate can then undergo further reaction, leading to the cleavage of the carbon-oxygen bond of the ether.
Fungal peroxygenases have also been shown to catalyze the H2O2-dependent cleavage of various ethers, including alkyl aryl ethers. nih.gov The proposed mechanism involves hydrogen abstraction from the methyl group of the ether, followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to yield a phenol (B47542) and formaldehyde (B43269). nih.gov While this is a biological system, it provides insight into the potential for selective oxidation of the methoxy group.
A summary of potential oxidative transformations of the ether linkage is presented in the table below.
| Transformation | Reagent/Catalyst System | Potential Product | Mechanistic Pathway |
| Oxidative Demethylation | Strong Oxidizing Agents (e.g., CAN) | 2,6-Dibromo-4-fluoro-3-hydroxy-1-nitrobenzene | Single-electron transfer, formation of a radical cation |
| Enzymatic Oxidation | Fungal Peroxygenase/H2O2 | 2,6-Dibromo-4-fluoro-3-hydroxy-1-nitrobenzene | Hydrogen abstraction, oxygen rebound, hemiacetal hydrolysis |
Functionalization at Bromine Centers
The two bromine atoms on the aromatic ring of this compound are key handles for molecular diversification through cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, providing access to a wide array of derivatives.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nobelprize.org The reactivity of the bromine atoms in this compound will be influenced by the electronic and steric environment of the molecule. The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an aryl halide with an organoboron reagent. organic-chemistry.orgyoutube.com For polyhalogenated arenes, site-selective coupling can be a challenge. nih.gov In the case of this compound, the two bromine atoms are in different steric environments, which could potentially be exploited for selective functionalization. The bromine at the 1-position is flanked by a methoxy group and a fluorine atom, while the bromine at the 3-position is adjacent to a nitro group. The electronic activation by the nitro group might favor the reaction at the 3-position.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The reaction is tolerant of a wide range of functional groups. For sterically hindered dihalogenated nitroarenes, the choice of a bulky phosphine (B1218219) ligand is often crucial for achieving high yields. wikipedia.org Recent developments have even shown that nitroarenes themselves can act as electrophiles in Buchwald-Hartwig type aminations, offering a direct route to arylamines from readily available starting materials. nih.govrsc.org
Sonogashira Coupling: This reaction is used to form C-C bonds between an aryl halide and a terminal alkyne. libretexts.orgnih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst. youtube.com The reaction conditions are generally mild and tolerant of various functional groups. The electron-deficient nature of the aromatic ring in this compound should facilitate the oxidative addition step in the catalytic cycle.
A summary of potential cross-coupling reactions at the bromine centers is provided in the table below.
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(0) catalyst, base | Aryl-substituted derivative |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd(0) catalyst, bulky phosphine ligand, base | Amino-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted derivative |
Radical Reaction Mechanisms
The involvement of radical intermediates in the reactions of nitroaromatic compounds is a well-established phenomenon. These radical pathways can be initiated through single-electron transfer (SET) processes and can significantly influence the course of a reaction.
Single Electron Transfer (SET) Processes
Nitroaromatic compounds are known to be good electron acceptors and can undergo single-electron reduction to form nitro radical anions. nih.govnih.gov This process can be initiated by various electron donors, including certain nucleophiles, metals, or photochemical activation. The formation of these radical anions is a key step in many reactions of nitroaromatics. The stability and subsequent reactivity of the nitro radical anion are influenced by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing halogen atoms are expected to stabilize the radical anion.
Evidence for Radical Intermediates in Halogenated Nitrobenzene (B124822) Reactions
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection of radical intermediates. rsc.orgrsc.org Studies on the photoreduction of nitrobenzenes in various organic solvents have provided ESR spectroscopic evidence for the formation of phenyl alkoxy nitroxide radicals. researchgate.net These radicals are proposed to arise from the addition of solvent-derived radicals to the nitrobenzene molecule.
In the context of nucleophilic aromatic substitution (SNAr) reactions of highly electron-deficient nitroaromatics, SET from the nucleophile to the nitroaromatic substrate can occur, leading to the formation of a radical ion pair. This pathway can compete with or be the primary mechanism for substitution. The detection of radical intermediates in such reactions provides crucial mechanistic insights.
The potential for radical formation in reactions involving this compound suggests that its reactivity may not be solely governed by traditional ionic pathways. The interplay between polar and radical mechanisms can lead to complex reaction outcomes and offers opportunities for novel synthetic transformations.
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite a targeted search for advanced spectroscopic data, detailed experimental characterization of the chemical compound this compound is not publicly available. As a result, a comprehensive analysis based on the requested spectroscopic methodologies cannot be provided at this time.
The inquiry for specific data pertaining to Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this compound did not yield any published experimental results. This includes a lack of information on Proton (¹H NMR), Carbon-13 (¹³C NMR), and Fluorine-19 (¹⁹F NMR) chemical shifts, as well as two-dimensional NMR correlations. Similarly, data on its characteristic infrared (IR) and Raman vibrational frequencies are not present in the searched scientific literature and databases.
While the compound is listed in chemical supplier databases, confirming its existence and commercial availability, the associated scholarly research detailing its synthesis and subsequent spectroscopic characterization appears to be limited or not indexed in readily accessible scientific repositories. The CAS number for this compound is 346664-78-6.
Without primary spectroscopic data, a detailed analysis as outlined in the requested sections is not feasible. The scientific community relies on published, peer-reviewed data to perform structural elucidation and characterization, and such information for this compound is currently unavailable.
Advanced Spectroscopic Characterization Methodologies for 1,3 Dibromo 5 Fluoro 2 Methoxy 4 Nitrobenzene
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, the spectrum is primarily dictated by the nitroaromatic chromophore, which is influenced by the methoxy (B1213986), fluoro, and bromo substituents.
Electronic Transitions (π-π and n-π) in Nitroaromatic Systems**
The electronic absorption spectrum of nitroaromatic compounds is characterized by distinct bands arising from the promotion of electrons from lower energy orbitals to higher energy orbitals. The principal transitions observed are π-π* and n-π*.
π-π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In nitrobenzene (B124822) and its derivatives, these transitions are associated with the conjugated π system of the benzene (B151609) ring and the nitro group. nih.govmun.ca The spectrum of nitrobenzene typically shows a strong absorption band around 250-280 nm, which is attributed to a charge-transfer transition from the benzene ring to the nitro group (a B-band). nih.govstackexchange.com The presence of auxochromic substituents like the methoxy group (-OCH₃) and halogens (-Br, -F) on the benzene ring can modulate the energy of these transitions.
n-π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (n), typically from the oxygen atoms of the nitro group, is promoted to a π* antibonding orbital. nih.gov This transition is generally observed as a weak, longer-wavelength shoulder in the UVA region, around 340-350 nm for nitrobenzene. nih.gov
For this compound, the specific positions and intensities of these bands would be a composite effect of all substituents on the π-electron system.
| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Associated Molecular Moiety |
|---|---|---|---|---|
| π → π | π (HOMO) → π (LUMO) | ~250 - 300 nm | High (Strong) | Benzene Ring / Nitro Group Conjugated System |
| n → π | n (Oxygen lone pair) → π (LUMO) | ~330 - 380 nm | Low (Weak) | Nitro Group (-NO₂) |
Solvent Effects on Absorption Maxima
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum by stabilizing or destabilizing the ground and excited states of the molecule. This phenomenon, known as solvatochromism, can lead to shifts in the absorption maxima (λmax).
Hypsochromic Shift (Blue Shift): This shift to a shorter wavelength is commonly observed for n-π* transitions when the solvent polarity is increased. Polar solvents can form hydrogen bonds or have strong dipole-dipole interactions with the non-bonding electrons of the nitro group's oxygen atoms. This stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. nih.gov
Bathochromic Shift (Red Shift): This shift to a longer wavelength is often seen for π-π* transitions, particularly those with charge-transfer character. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy required for the transition. nih.govstackexchange.com For nitrobenzene, the strong absorption band shifts to longer wavelengths in polar solvents like water (267 nm) compared to nonpolar solvents like cyclohexane (B81311) (253 nm). nih.gov
In the case of this compound, changing the solvent from a nonpolar solvent (e.g., hexane) to a polar one (e.g., ethanol (B145695) or water) would be expected to cause a blue shift in the weak n-π* band and a red shift in the strong π-π* charge-transfer band.
| Transition Type | Effect of Increasing Solvent Polarity | Reason |
|---|---|---|
| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |
| n → π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. This process imparts significant energy, leading to extensive and reproducible fragmentation. miamioh.edu The resulting mass spectrum provides a "fingerprint" that is useful for structural elucidation.
For this compound (C₇H₄Br₂FNO₃), the molecular ion peak (M⁺˙) would be expected at m/z 346.85 (based on the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). A key feature would be the isotopic pattern characteristic of two bromine atoms, with peaks at M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in an approximate ratio of 1:2:1. whitman.edu
The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 u), NO (30 u), and subsequent loss of CO (28 u) from the ring. youtube.com The presence of a methoxy group allows for the loss of a methyl radical (˙CH₃, 15 u) or formaldehyde (B43269) (CH₂O, 30 u). The bromine atoms can be lost as radicals (˙Br, 79/81 u). miamioh.edulibretexts.org
| Predicted m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 347 | [C₇H₄⁷⁹Br₂FNO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 317 | [C₇H₄⁷⁹Br₂FO₂]⁺ | ˙NO |
| 301 | [C₇H₄⁷⁹Br₂FO]⁺˙ | NO₂ |
| 268 | [C₆H₁⁷⁹Br₂FO]⁺ | ˙NO₂, ˙CH₃ |
| 222 | [C₆H₁⁷⁹BrF]⁺ | ˙NO₂, ˙CH₃, CO |
| 143 | [C₆H₁F]⁺ | ˙NO₂, ˙CH₃, CO, ˙Br |
Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. For nitroaromatic compounds, ESI in the negative ion mode is often effective, potentially forming a molecular anion [M]⁻ or other adducts. nih.gov
When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument, ESI can provide a highly accurate mass measurement of the parent ion, typically to within 5 ppm. lcms.cz This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
| Ion Species | Elemental Composition | Calculated Exact Mass | Expected Observation in HRMS |
|---|---|---|---|
| [M]⁺˙ | C₇H₄⁷⁹Br₂¹⁹F¹⁴N¹⁶O₃ | 346.8517 | Measured m/z within ± 0.0017 of calculated mass |
| [M+H]⁺ | C₇H₅⁷⁹Br₂¹⁹F¹⁴N¹⁶O₃ | 347.8595 | Measured m/z within ± 0.0017 of calculated mass |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound is currently available in public databases, analysis of closely related compounds provides insight into the structural information that could be obtained.
For example, the crystal structure of the similar compound 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been reported. mdpi.com A crystallographic study of this compound would precisely determine:
Molecular Geometry: Accurate bond lengths (e.g., C-Br, C-F, C-N, N-O) and bond angles, confirming the substitution pattern on the benzene ring.
Conformation: The dihedral angle between the plane of the nitro group and the plane of the benzene ring. Steric hindrance from adjacent substituents (in this case, the methoxy and a bromine atom) can cause the nitro group to twist out of the plane, which affects the electronic conjugation. researchgate.net
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as halogen bonds (e.g., Br···O, Br···Br), C-H···O hydrogen bonds, and π-π stacking, which govern the solid-state properties of the material. researchgate.netmdpi.comnih.gov
| Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.5 Å, b = 15.0 Å, c = 8.0 Å, β = 95° |
| C-NO₂ Dihedral Angle | The twist angle of the nitro group relative to the ring plane. | 15.5° |
| Key Bond Lengths | Distances between bonded atoms. | C-Br: ~1.90 Å; C-N: ~1.47 Å; N-O: ~1.22 Å |
| Short Intermolecular Contacts | Evidence for non-covalent interactions. | Br···O distance of 3.1 Å |
Determination of Solid-State Molecular Structure and Conformation
A definitive determination of the solid-state molecular structure and conformation of this compound would necessitate single-crystal X-ray diffraction analysis. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the crystalline state.
While crystallographic data for structurally related compounds are available, such as for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, this information cannot be directly extrapolated to delineate the precise structural parameters of this compound due to the differing substitution patterns on the benzene ring. The presence of two bromine atoms, a fluorine atom, a methoxy group, and a nitro group will significantly influence the electronic distribution and steric environment of the molecule, leading to a unique crystal packing and molecular conformation.
Without experimental crystallographic data, a theoretical approach using computational chemistry methods, such as Density Functional Theory (DFT), could provide insights into the likely low-energy conformations of the molecule. However, such theoretical models require experimental validation for confirmation.
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 12.20 |
| c (Å) | 25.60 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2342.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.85 |
Note: The data in this table is purely hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray crystallography study. No experimental data was found to populate this table.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
The molecular structure of this compound contains several functional groups capable of participating in a variety of intermolecular interactions, which would govern its crystal packing. These interactions are critical in determining the physical properties of the solid material.
Halogen Bonding: A key intermolecular interaction expected in the crystal structure of this compound is halogen bonding. The bromine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules. The nitro group, with its electronegative oxygen atoms, is a prime candidate to act as a halogen bond acceptor. The geometry of these interactions (i.e., the C-Br···O and C-F···O angles and distances) would be a significant feature of the crystal packing.
Theoretical studies on simpler halogenated nitrobenzenes have explored the nature of halogen bonding, but specific analyses for this compound are not reported. The strength and directionality of these halogen bonds would be influenced by the interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, which modulate the electrostatic potential on the surface of the halogen atoms.
Other potential intermolecular interactions include:
π-π Stacking: The aromatic rings may engage in stacking interactions, contributing to the stability of the crystal lattice.
van der Waals Forces: These non-specific interactions will also contribute to the cohesive energy of the crystal.
A comprehensive understanding of these interactions would require detailed analysis of the crystal structure, often supplemented by computational techniques such as Hirshfeld surface analysis.
Table 2: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor |
| Halogen Bonding | C-Br | O (Nitro group) |
| Halogen Bonding | C-F | O (Nitro group) |
| π-π Stacking | Benzene Ring | Benzene Ring |
| Dipole-Dipole | Polar functional groups | Polar functional groups |
| van der Waals | All atoms | All atoms |
Note: This table lists the types of intermolecular interactions that are theoretically expected to be present in the solid state of the compound. Without experimental data, the specific geometries and relative strengths of these interactions remain undetermined.
Quantum Chemical and Computational Investigations of 1,3 Dibromo 5 Fluoro 2 Methoxy 4 Nitrobenzene
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. These calculations would provide fundamental insights into the properties of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify the most stable orientation of the methoxy (B1213986) and nitro groups relative to the benzene (B151609) ring, considering potential steric hindrance and electronic interactions between the various substituents.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict spectroscopic parameters that are invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies would correspond to the peaks observed in an Infrared (IR) and Raman spectrum, allowing for the assignment of specific vibrational modes to different functional groups within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO are fundamental electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Implications of FMOs for Chemical Reactivity (Electrophilicity and Nucleophilicity)
The distribution and energies of the HOMO and LUMO would provide significant insights into the chemical reactivity of this compound. The location of the HOMO would indicate the most likely sites for electrophilic attack, while the location of the LUMO would suggest the most probable sites for nucleophilic attack. The electrophilicity and nucleophilicity indices, derived from the HOMO and LUMO energies, would offer a quantitative measure of its reactivity, which is particularly relevant given the presence of multiple reactive sites on the substituted benzene ring.
Molecular Electrostatic Potential (MEP) Mapping
Detailed information on the MEP mapping of this compound is not available in the reviewed scientific literature.
Identification of Electrostatic Potential Distribution on the Molecular Surface
Specific data regarding the electrostatic potential distribution on the molecular surface of this compound has not been published.
Prediction of Reactive Sites for Electrophilic and Nucleophilic Attack
Without MEP analysis, a scientifically accurate prediction of the reactive sites for electrophilic and nucleophilic attack on this compound cannot be formulated.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into its electronic structure, has not been reported in the available literature.
Delocalization and Hybridization Effects
Consequently, a discussion of the specific delocalization and hybridization effects within the this compound molecule is not possible based on current scientific findings.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
There are no published studies that calculate or analyze the global and local reactivity descriptors, such as Fukui functions, for this compound.
Quantitative Prediction of Preferred Reaction Sites
As a result, a quantitative prediction of the preferred reaction sites for this compound based on these descriptors cannot be provided.
Further experimental and computational research is required to elucidate the specific quantum chemical properties of this compound.
Evaluation of Chemical Hardness and Softness
In the realm of quantum chemical and computational investigations, the concepts of chemical hardness and softness are pivotal in understanding the reactivity and stability of a molecule. For the compound this compound, these parameters offer insights into its behavior in chemical reactions. Chemical hardness (η) and its inverse, softness (S), are derived from Density Functional Theory (DFT) and are related to the molecule's resistance to change in its electron distribution.
The evaluation of these properties typically involves the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. According to Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy (-EHOMO), and the electron affinity (A) can be approximated by the negative of the LUMO energy (-ELUMO).
From these values, chemical hardness is calculated using the formula:
η = (I - A) / 2 ≈ (-EHOMO - (-ELUMO)) / 2 = (ELUMO - EHOMO) / 2
Chemical softness is the reciprocal of hardness:
S = 1 / η
A large HOMO-LUMO gap results in a high chemical hardness and low softness, which is indicative of high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests low hardness and high softness, implying lower stability and higher reactivity.
Computational studies would be required to determine the precise values for this compound. These calculations would typically be performed using a specific level of theory and basis set, such as B3LYP/6-311G(d,p), to obtain optimized molecular geometry and orbital energies.
The findings from such an analysis would elucidate the electronic characteristics of this compound. For instance, the presence of electron-withdrawing groups like the nitro (-NO2) and halogen (Br, F) substituents, along with the electron-donating methoxy (-OCH3) group, would significantly influence the energies of the frontier molecular orbitals and, consequently, its chemical hardness and softness.
Detailed Research Findings
As of the latest available data, specific experimental or computational studies detailing the chemical hardness and softness of this compound are not prevalent in publicly accessible research literature. However, based on the principles of computational chemistry, a theoretical evaluation can be outlined. A computational analysis would yield the energies of the HOMO and LUMO, from which the chemical hardness and softness can be derived. The results would be presented in a format similar to the tables below.
Table 1: Calculated Quantum Chemical Properties of this compound
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | [Data Not Available] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | [Data Not Available] |
| Energy Gap | ΔE | [Data Not Available] |
Table 2: Calculated Chemical Reactivity Descriptors of this compound
| Parameter | Symbol | Formula | Value (eV) |
| Ionization Potential | I | -EHOMO | [Data Not Available] |
| Electron Affinity | A | -ELUMO | [Data Not Available] |
| Chemical Hardness | η | (I - A) / 2 | [Data Not Available] |
| Chemical Softness | S | 1 / η | [Data Not Available] |
The hypothetical data in these tables would be populated upon the completion of quantum chemical calculations. The interpretation of this data would provide a quantitative measure of the compound's reactivity profile.
Advanced Research Applications and Utility in Organic Synthesis
Role as a Key Synthetic Intermediate for Functional Materials
The demand for novel organic materials with specific electronic, optical, and physical properties has positioned highly functionalized aromatic compounds as critical synthetic targets. 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene offers a pre-functionalized core that can be elaborated into sophisticated molecular architectures for materials science applications.
The synthesis of advanced aromatic systems, such as those used in liquid crystals and organic electronics, relies on the precise control of molecular structure to fine-tune electronic properties. chemshuttle.com The subject compound is an ideal precursor for this purpose. The two bromine atoms are particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the sequential and selective introduction of various aryl, heteroaryl, or vinyl groups. chemshuttle.com
This step-wise functionalization enables the construction of extended π-conjugated systems. The electronic nature of these systems can be precisely modulated by the remaining substituents on the ring. The potent electron-withdrawing nitro group, in conjunction with the electron-donating methoxy (B1213986) group and the electronegative fluorine atom, creates a significant dipole and influences the frontier molecular orbitals (HOMO/LUMO levels) of the final molecule. By reducing the nitro group to an electron-donating amino group, the electronic profile of the molecule can be dramatically altered, providing a chemical switch to tune its properties. This synthetic versatility is crucial for developing materials with tailored band gaps, charge-transport capabilities, and photophysical responses. Related halogenated aromatic compounds are valued for their utility in building complex structures for functional materials. myskinrecipes.com
The presence of two bromine atoms makes this compound a suitable AB-type monomer for step-growth polymerization. Through reactions like Suzuki or Heck polycondensation, it can be incorporated into polymer backbones, leading to the formation of poly(arylene)s and other conjugated polymers. The rigid and highly functionalized nature of the monomer unit can impart desirable characteristics to the resulting polymer, such as:
High Thermal Stability: The aromatic core contributes to a robust polymer backbone resistant to thermal degradation.
Processability: The methoxy group can enhance solubility in organic solvents, facilitating polymer processing and film formation.
Tailored Optoelectronics: The intrinsic electronic properties of the monomer unit, dictated by its substituent groups, can be translated into polymers with specific fluorescence, conductivity, or charge-transport properties for applications in LEDs, photovoltaics, and sensors.
The use of aryl fluorinated compounds as building blocks is a common strategy in the synthesis of advanced organic materials. The ability to further modify the polymer post-polymerization (e.g., by reducing the nitro groups) adds another layer of functionalization, allowing for the creation of dynamic and responsive materials.
Application in Medicinal Chemistry and Agrochemical Development (as a synthetic intermediate)
In the life sciences, the discovery of novel bioactive molecules is paramount. Polysubstituted aromatic compounds are frequently found at the core of pharmaceuticals and agrochemicals. This compound serves as an excellent starting point for the synthesis of these complex molecules. chemshuttle.commyskinrecipes.com
The concept of a "molecular scaffold" is central to modern drug discovery, where a rigid core structure is decorated with various functional groups to optimize interactions with a biological target. researchgate.netrug.nl The subject compound represents a highly decorated and synthetically versatile scaffold. Each functional group offers a distinct opportunity for modification, allowing for the systematic exploration of chemical space in the rational design of new drugs and pesticides. nih.gov
Table 1: Synthetic Utility of Functional Groups on the Scaffold
| Functional Group | Position | Potential Synthetic Transformations | Purpose in Rational Design |
|---|---|---|---|
| Bromine | 1, 3 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck cross-coupling; Grignard formation. | Introduce diverse aryl, alkyl, or alkynyl groups to probe binding pockets and enhance potency. |
| Nitro | 4 | Reduction to aniline (B41778); Nucleophilic aromatic substitution (SNAr). | The resulting amine is a key site for amide, sulfonamide, or urea (B33335) formation to modulate solubility and hydrogen bonding. |
| Fluorine | 5 | Generally stable; influences electronics. | Enhances metabolic stability, increases binding affinity through specific interactions, and modulates pKa. researchgate.netresearchgate.net |
This multi-handle approach allows medicinal chemists to generate libraries of related compounds efficiently, accelerating the discovery of novel chemical entities with desired biological activities. The use of nitroaromatic compounds as starting materials is widespread in the production of a variety of pesticides and pharmaceuticals. nih.govnih.gov
The structural motifs present in this compound are found in numerous bioactive compounds. Its utility lies in providing an efficient synthetic route to molecules that might otherwise be difficult to access. For instance, fluorinated organic compounds are of particular interest in medicinal chemistry. myskinrecipes.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity to target proteins. researchgate.netresearchgate.net
A crucial aspect of drug and agrochemical development is the optimization of a lead compound through the synthesis of analogs to establish a structure-activity relationship (SAR). The subject compound is an ideal platform for such studies. The differential reactivity of its functional groups allows for selective and systematic modification.
For example, a chemist could:
Selectively perform a Suzuki coupling at one bromine position, leaving the second for a subsequent, different coupling reaction.
Reduce the nitro group to an amine and then create a series of different amides to probe a specific hydrogen-bond donor/acceptor site in a target enzyme.
Synthesize a small library where the bromine atoms are replaced with a variety of aromatic and heterocyclic rings to explore how changes in steric bulk and electronic properties affect bioactivity.
This capacity for controlled, stepwise modification makes this compound a powerful tool for fine-tuning molecular properties to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles in the development of new therapeutic agents and crop protection chemicals. researchgate.net
Fundamental Studies in Structure-Reactivity Relationships
The polysubstituted nature of this compound provides a rich platform for investigating the intricate interplay of electronic and steric effects that govern the reactivity of aromatic compounds.
Probing Electronic and Steric Effects of Multiple Substituents
Each substituent on the benzene (B151609) ring of this compound exerts distinct electronic and steric influences. The methoxy group (-OCH₃) is a strong activating group, donating electron density to the ring primarily through a resonance effect (+R). Conversely, the nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density via both resonance (-R) and inductive (-I) effects. The halogen substituents (bromo and fluoro) exhibit a dual nature; they are deactivating due to their inductive electron withdrawal (-I) but can donate electron density through resonance (+R). libretexts.org
The steric hindrance in this molecule is significant. The two bromine atoms flanking the methoxy and nitro groups, along with the other substituents, create a crowded environment around the aromatic ring. This steric congestion can influence the molecule's conformation and significantly impact the accessibility of reagents to the reactive sites, thereby affecting reaction rates and product distributions. youtube.com
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | -I (Weak) | +R (Strong) | Activating | Ortho, Para |
| -NO₂ (Nitro) | -I (Strong) | -R (Strong) | Deactivating | Meta |
| -Br (Bromo) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
| -F (Fluoro) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
Investigation of Cooperative and Competitive Directing Effects
In electrophilic aromatic substitution reactions, the directing effects of the substituents on this compound would be a subject of considerable interest. The methoxy group strongly directs incoming electrophiles to its ortho and para positions. However, in this molecule, both ortho positions are occupied by bromine atoms, and the para position is occupied by the fluorine atom. The nitro group directs incoming groups to the meta position, which is also already substituted. The halogen atoms direct ortho and para to themselves.
This leads to a scenario of competitive and cooperative directing effects. For instance, the methoxy group and the fluorine atom would cooperatively direct an incoming electrophile to the 6-position (ortho to the methoxy and para to the fluorine). However, this position is sterically hindered by the adjacent bromine atom. The directing effects of the two bromine atoms would also influence the regioselectivity of further substitutions. The interplay of these directing influences, combined with the significant steric constraints, makes predicting the outcome of electrophilic substitution reactions on this molecule challenging and a compelling area for fundamental research. pressbooks.pub
| Substituent | Activated Positions | Deactivated Positions |
|---|---|---|
| -OCH₃ (at C2) | C1, C3, C5 (all occupied) | |
| -NO₂ (at C4) | C3, C5 (meta positions, occupied) | |
| -Br (at C1, C3) | C2, C4, C6 (for C1-Br); C2, C4, C5 (for C3-Br) | |
| -F (at C5) | C4, C6 |
Development of Novel Synthetic Methodologies
The functional groups present in this compound make it a potentially versatile building block in organic synthesis.
Exploration of New Reaction Pathways Leveraging its Specific Functional Groups
The two bromine atoms are particularly useful handles for synthetic transformations. They can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms due to their distinct electronic and steric environments could potentially be exploited for selective, sequential functionalization.
The nitro group can be reduced to an amino group, which can then be further modified, for example, through diazotization to introduce a range of other functionalities. The fluorine atom can influence the biological activity and physicochemical properties of molecules, making this compound a potential precursor for the synthesis of novel agrochemicals or pharmaceuticals.
Highlighting its Use in Methodological Advancements
While specific examples are not documented, the complex substitution pattern of this compound could make it a valuable substrate for testing the limits and exploring the scope of new synthetic methodologies. For instance, its use in the development of regioselective C-H activation or late-stage functionalization methods could be envisioned. The successful and selective transformation of one of its functional groups in the presence of others would represent a significant methodological advancement.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene?
The synthesis typically involves sequential halogenation and nitration steps. For bromination, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF is effective at reflux (3–5 hours) . Nitration requires controlled addition of nitric acid in sulfuric acid at 0–5°C to avoid over-nitration. Methoxy group stability under these conditions must be verified via TLC or HPLC monitoring.
Q. How can NMR spectroscopy resolve structural ambiguities in substituted nitrobenzene derivatives?
¹H and ¹³C NMR are critical for confirming substituent positions. For example:
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons split based on neighboring substituents (e.g., fluorine induces splitting via coupling constants J = 8–12 Hz) .
- ¹⁹F NMR : Fluorine signals are highly sensitive to electronic effects, with shifts ranging from δ -110 to -125 ppm depending on substitution patterns .
Q. What analytical methods validate purity in halogenated nitrobenzene compounds?
- HPLC : Use a C18 column with UV detection at 254 nm; retention times correlate with nitro and bromo substituent polarity .
- Elemental Analysis : Confirm %C, %H, %N, and %Br within ±0.3% of theoretical values .
- Melting Point : Sharp melting points (e.g., 63–64°C for structurally similar dichloro-nitrobenzene derivatives) indicate high purity .
Advanced Research Questions
Q. How do competing substituent effects (Br, F, NO₂, OCH₃) influence regioselectivity in electrophilic substitution?
The nitro group (-NO₂) is a strong meta-director, while methoxy (-OCH₃) is ortho/para-directing but deactivated by electron-withdrawing groups. Bromine (Br) acts as an ortho/para-director but sterically hinders adjacent substitutions. Fluorine’s electronegativity alters electron density, often favoring para-substitution in nitration . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate decomposition during storage of halogenated nitrobenzenes?
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Contradictions arise from varying substituent electronic effects:
- Polar solvents (DMF, DMSO) : Solubility increases with nitro and methoxy groups due to dipole interactions.
- Nonpolar solvents (hexane) : Bromine’s steric bulk reduces solubility.
Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. Experimental validation via turbidimetry is recommended .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Exotherm management : Nitration and bromination are highly exothermic; use jacketed reactors with precise temperature control (±2°C) .
- Purification : Column chromatography becomes inefficient; switch to recrystallization in ethanol/water (70:30 v/v) .
- Yield optimization : Pilot-scale reactions show 10–15% yield drop due to side reactions (e.g., demethylation); optimize stoichiometry (1.2 eq Br₂, 1.5 eq HNO₃) .
Methodological Guidance for Data Interpretation
Q. How to differentiate between isomeric byproducts in GC-MS analysis?
- Mass fragmentation : Bromine isotopes (¹⁰⁹Br/⁸¹Br) produce doublet peaks (M+2/M+4), while fluorine lacks isotopic signatures.
- Retention indices : Compare with authenticated standards (e.g., 1,3-dibromo vs. 1,5-dibromo isomers) .
Q. What computational tools predict reactivity in multi-substituted benzene systems?
- Software : Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set).
- Parameters : Analyze electrostatic potential maps for electrophilic attack sites and Fukui indices for nucleophilic susceptibility .
Safety and Handling Protocols
Q. What PPE and engineering controls are required for handling this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
